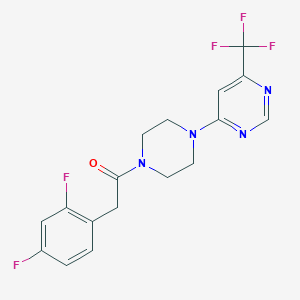
2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H15F5N4O and its molecular weight is 386.326. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis process of related compounds, such as Voriconazole, involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting the complexity and precision required in creating such molecules. The synthesis routes have been optimized to achieve excellent diastereoselection and involve various steps, including metalation, diastereomeric salt resolution, and fluorination processes (Butters et al., 2001). These processes underline the chemical properties and reactivity of such compounds, emphasizing the importance of stereochemistry in their synthesis.
Pharmacokinetics and Metabolism
Research into the metabolism and excretion of structurally similar compounds, like dipeptidyl peptidase IV inhibitors, provides insight into the pharmacokinetics of "2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone." These studies reveal that such compounds are rapidly absorbed and primarily excreted through urine in humans, with metabolism occurring via hydroxylation, amide hydrolysis, and N-dealkylation (Sharma et al., 2012). Understanding these metabolic pathways is crucial for predicting the behavior of these compounds in biological systems.
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity, particularly against breast cancer cells. The synthesis and investigation of 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014). These findings suggest potential applications in developing new cancer therapies.
Receptor Antagonism and Analgesic Potential
The discovery of compounds like EST64454, which acts as a σ1 receptor antagonist, illustrates the analgesic and antinociceptive properties of these chemical entities. Their high aqueous solubility and metabolic stability make them suitable candidates for pain management therapies (Díaz et al., 2020). This research application demonstrates the compound's relevance in addressing chronic pain and related conditions.
Antibacterial and Antifungal Activities
Compounds containing the piperidine moiety, such as those synthesized via microwave-assisted methods, have shown antibacterial and antifungal activities. These activities underscore the potential of "2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone" and its derivatives in developing new antimicrobial agents (Merugu et al., 2010).
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N4O/c18-12-2-1-11(13(19)8-12)7-16(27)26-5-3-25(4-6-26)15-9-14(17(20,21)22)23-10-24-15/h1-2,8-10H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSJADPVLRQDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)
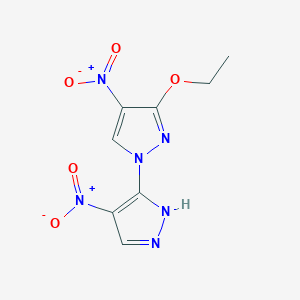
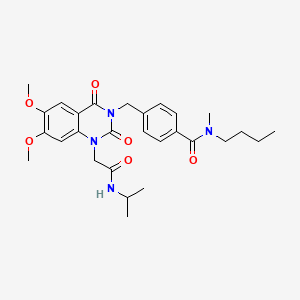
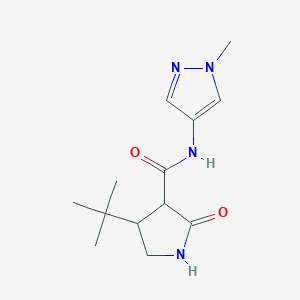
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
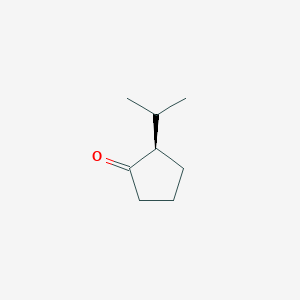
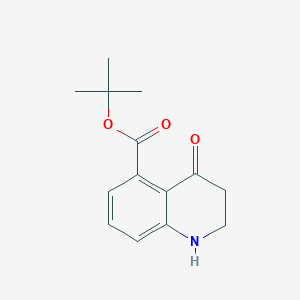
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)
![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)